9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
The compound “9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” belongs to the class of 1,2,4-triazoloquinazolines . These compounds have been studied for their potential anticancer activity . They are designed and synthesized as small inhibitor molecules targeting PCAF (P300/CBP-associated factor), a potential therapeutic strategy for the treatment of cancer .
Synthesis Analysis
The synthesis of these compounds involves the bioisosteric modification of the triazolophthalazine ring system of a potent triazolophthalazine inhibitor of the PCAF bromodomain, known as L-45 . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis
The molecular structure of these compounds is designed to effectively bind with the active site of PCAF . This is achieved by maintaining essential structural fragments during the bioisosteric modification of the triazolophthalazine ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the bioisosteric modification of the triazolophthalazine ring system . This process results in the formation of triazoloquinazoline derivatives .Scientific Research Applications
Synthesis and Characterization
The compound 9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is part of a broader class of chemicals investigated for their potential synthetic pathways and heterocyclization mechanisms. Research indicates a significant interest in studying the reactions of 3-amino-1,2,4-triazole with arylidene derivatives leading to the formation of triazoloquinazolinones. These studies focus on establishing the direction of heterocyclization and analyzing possible mechanisms for the formation of pyrimidine heterocycles (Lipson et al., 2003).
Potential Pharmacological Activities
Further investigations into this class of compounds have explored their potential pharmacological applications. For instance, a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and evaluated for in vivo H1-antihistaminic activity. Among these, a specific compound showed significant activity, suggesting the potential for development as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).
Antihypertensive Properties
Another study synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, evaluating them for in vivo antihypertensive activity. The results showed that all tested compounds exhibited significant antihypertensive effects, with one particular derivative showing superior activity compared to the reference standard prazocin, indicating potential for therapeutic application in managing hypertension (Alagarsamy & Pathak, 2007).
Antimicrobial Effects
Research on quinazolinone derivatives fused with triazole, triazine, and tetrazine rings demonstrated significant antimicrobial activity. These novel fused heterocyclic systems have been synthesized and screened against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Pandey et al., 2009).
Environmental and Methodological Innovations
The synthesis of triazoloquinazolin-8(4H)-one derivatives has also been approached from an environmental and methodological perspective, with studies describing efficient, solvent-free conditions for their production. Such research underscores the importance of developing more sustainable and economical methods for synthesizing these compounds, potentially broadening their applicability in various fields (Shaabani et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
9-(3-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2)8-13-15(14(23)9-18)16(22-17(21-13)19-10-20-22)11-5-4-6-12(7-11)24-3/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUODRLJPBZFSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=CC=C4)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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